6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-(Benzyloxy)benzothiophene-2-carboxylic Acid is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)benzothiophene-2-carboxylic Acid can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . This method is advantageous due to its functional group tolerance and versatility in C2 functionalizations.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale reactions using readily available starting materials and efficient catalytic systems. The use of transition-metal catalyzed reactions, such as Suzuki–Miyaura coupling, is prevalent in industrial settings due to their mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)benzothiophene-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
6-(Benzyloxy)benzothiophene-2-carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)benzothiophene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as cell signaling, gene expression, and metabolic pathways . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative with anti-inflammatory properties.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
6-(Benzyloxy)benzothiophene-2-carboxylic Acid is unique due to its specific benzyloxy substitution, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C16H12O3S |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
6-phenylmethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O3S/c17-16(18)15-8-12-6-7-13(9-14(12)20-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
InChI Key |
MNNRDKIPHPIRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(S3)C(=O)O |
Origin of Product |
United States |
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